(-)-gamma-Cadinene (CAS 1460-97-5) is a stereospecific bicyclic sesquiterpene utilized primarily as an analytical reference standard, a biosynthetic marker, and a specialized formulation ingredient [1]. Unlike bulk botanical extracts that contain fluctuating ratios of terpene isomers, this isolated compound provides the exact stereochemical and structural fidelity required for precise gas chromatography-mass spectrometry (GC-MS) calibration and enzymatic assay validation [2]. For procurement professionals and lead scientists, sourcing pure (-)-gamma-cadinene is critical when downstream applications demand strict batch-to-batch reproducibility, accurate quantification of metabolic engineering yields, or the targeted elimination of off-target olfactory notes common in crude sesquiterpene mixtures.
Substituting pure (-)-gamma-cadinene with generic cadinene mixtures, crude essential oils (such as Cade or Copaiba), or closely related isomers like (+)-delta-cadinene introduces severe analytical and functional liabilities [1]. Generic mixtures typically contain highly variable concentrations of alpha, beta, gamma, and delta isomers that co-elute on standard chromatographic columns, making accurate baseline resolution and quantitative calibration impossible. Furthermore, in biochemical applications such as the characterization of terpene synthases, enzymes exhibit strict stereospecificity; using a racemic mixture or an incorrect isomer results in false-positive binding data and skewed kinetic profiles [2]. Consequently, procurement must prioritize the isolated (-)-gamma enantiomer to ensure data integrity in metabolomics and consistent performance in formulation chemistry.
In quantitative GC-MS profiling, distinguishing cadinene isomers is difficult due to identical molecular weights (204.35 g/mol). However, pure (-)-gamma-cadinene provides a distinct Kovats Retention Index (RI ~1513-1524 on non-polar DB-5 columns), allowing reliable baseline separation from (+)-delta-cadinene (RI ~1524-1528) and alpha-cadinene [REFS-1, REFS-2]. Furthermore, its specific electron ionization (EI) mass spectrum exhibits distinct relative intensities for key fragment ions compared to delta-cadinene, enabling unambiguous peak assignment.
| Evidence Dimension | Kovats Retention Index (Non-polar column) and MS Fragmentation |
| Target Compound Data | RI ~1513-1524; distinct base peak fragmentation ratios |
| Comparator Or Baseline | (+)-delta-cadinene (RI ~1524-1528) and generic isomer mixtures |
| Quantified Difference | ΔRI of ~10-15 units; elimination of co-elution ambiguity |
| Conditions | Capillary GC-MS (e.g., DB-5MS column) with Electron Ionization |
Procuring the pure isomer is mandatory for laboratories establishing accurate calibration curves for cannabis, food, and essential oil regulatory compliance.
The engineering of microbial cell factories for sesquiterpene production requires precise quantification of enzymatic output. (-)-gamma-Cadinene serves as the required authentic standard for validating the activity of (-)-gamma-cadinene synthase (EC 4.2.3.62) [1]. When generic cadinene mixtures are used as reference standards, variable background noise obscures the true isomeric yield of the engineered pathway. Utilizing the pure (-)-gamma isomer allows for clear signal-to-noise resolution when calculating enzyme kinetics and metabolic flux.
| Evidence Dimension | Product quantification accuracy in synthase assays |
| Target Compound Data | >98% isomeric purity for absolute quantification |
| Comparator Or Baseline | Generic cadinene mixtures (<50% gamma isomer, variable batch-to-batch) |
| Quantified Difference | Unambiguous target signal clarity vs. high background noise and skewed kinetic calculations |
| Conditions | In vitro enzyme kinetic assays and engineered yeast/bacterial fermentation analysis |
Essential for biotech procurement aiming to accurately benchmark the yield and stereospecificity of engineered metabolic pathways.
In advanced flavor and fragrance formulation, the specific herbal and woody notes of (-)-gamma-cadinene are targeted for precise blending. Relying on crude botanical sources like Copaiba oil introduces compositional variability, as these oils typically contain only 0.8% to 2.0% gamma-cadinene alongside 30% to 40% beta-caryophyllene and other heavy sesquiterpenes [1]. Procuring isolated (-)-gamma-cadinene eliminates >95% of these off-target volatile organic compounds, ensuring a reproducible olfactory profile without the muddying effects of bulk extract impurities.
| Evidence Dimension | Active isomer concentration and VOC interference |
| Target Compound Data | Isolated single-molecule purity (>95%) |
| Comparator Or Baseline | Crude Copaiba or Cade essential oils (~0.8-2.0% gamma-cadinene) |
| Quantified Difference | Eliminates >95% of off-target sesquiterpene interference (e.g., beta-caryophyllene) |
| Conditions | Volatile organic compound (VOC) blending and organoleptic formulation |
Allows chemical buyers in the cosmetics and flavor industries to guarantee batch-to-batch consistency and precise scent profiles.
Due to its precise Kovats retention index and distinct MS fragmentation pattern, (-)-gamma-cadinene is required for laboratories conducting GC-MS analysis of complex botanical matrices, including cannabis and essential oils. Using this pure standard prevents the misidentification of co-eluting sesquiterpenes, ensuring robust regulatory compliance and accurate chemotypic mapping [1].
For synthetic biology firms engineering yeast or bacteria to produce high-value terpenes, (-)-gamma-cadinene is critical for validating the performance of specific terpene synthases (e.g., EC 4.2.3.62). It provides the exact stereochemical baseline required to quantify metabolic flux and optimize fermentation yields, a task impossible with racemic or generic mixtures [2].
In high-end organoleptic applications, the isolated (-)-gamma isomer is procured to impart specific woody and herbal notes. By substituting crude botanical extracts with this pure compound, formulators eliminate the unpredictable sensory interference caused by dominant background terpenes like beta-caryophyllene, achieving strict batch-to-batch consistency [3].